

Benchmarking ENPP-1-IN-1: A Comparative Guide for Cancer Therapeutics

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Compound of Interest

Compound Name: *Enpp-1-IN-1*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ENPP-1-IN-1** with other cancer therapeutics, focusing on its performance and mechanism of action. Experimental data is presented to support an objective evaluation, alongside detailed methodologies for key experiments.

The Role of ENPP-1 in Cancer

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a significant role in cancer progression.[1][2][3] Overexpressed in a variety of solid tumors, including breast, colon, liver, and lung cancers, elevated ENPP1 levels are often correlated with a poor prognosis.[1][4][5] The primary mechanism through which ENPP1 contributes to an immunosuppressive tumor microenvironment is by hydrolyzing cyclic GMP-AMP (cGAMP), a crucial signaling molecule.[1][2][6][7] cGAMP is an endogenous activator of the STING (Stimulator of Interferon Genes) pathway, which, when activated, triggers a potent anti-tumor immune response through the production of type I interferons and other inflammatory cytokines.[6][7][8][9][10] By degrading extracellular cGAMP, ENPP1 effectively dampens this innate immune response, allowing cancer cells to evade immune surveillance.[1][2][11] Consequently, inhibiting ENPP1 has emerged as a promising strategy in cancer immunotherapy to reactivate the STING pathway and enhance anti-tumor immunity.[3][4][5]

ENPP-1-IN-1: An Overview

ENPP-1-IN-1 is a selective inhibitor of the ENPP1 enzyme.^[12] By blocking the enzymatic activity of ENPP1, **ENPP-1-IN-1** prevents the hydrolysis of cGAMP, leading to increased extracellular cGAMP levels within the tumor microenvironment. This, in turn, activates the STING pathway in surrounding immune cells, promoting an anti-tumor immune response.^[12]

Performance Comparison of ENPP-1 Inhibitors

The following table summarizes the available quantitative data for **ENPP-1-IN-1** and other notable ENPP-1 inhibitors. It is important to note that the data is compiled from various studies and may not be directly comparable due to differing experimental conditions.

Inhibitor	Target	IC50 / Ki	In Vivo Efficacy (Monotherapy)	In Vivo Efficacy (Combination Therapy)
ENPP-1-IN-1	ENPP-1	-	Data not available	Data not available
ENPP-1-IN-2	ENPP-1	IC50: 0.26 μ M (TG-mAMP assay), 0.48 μ M (pNP-TMP assay), 2.0 μ M (ATP assay)[13]	Data not available	Data not available
STF-1623	ENPP-1	Ki < 2 nM[9]	Delays tumor growth in a breast cancer mouse model.[9]	Synergistic effect with anti-PD-L1 in colorectal cancer models. [14]
RBS2418	ENPP-1	Ki = 0.14 nM (cGAMP), 0.13 nM (ATP)[15]	Significant reduction in tumor growth in liver and glioblastoma mouse models. [15]	Currently in Phase 1/2 clinical trials in combination with Pembrolizumab. [16]
TXN10128	ENPP-1	-	-	Synergistic growth inhibition with anti-PD-L1 in a preclinical colon cancer model.[5]
SR-8541A	ENPP-1	Ki = 0.079 μ M[17]	-	Phase 2 clinical trial in combination with Botensilimab and

Balstilimab for colorectal cancer.[16]

Potentiates the effects of checkpoint inhibitors, DNA-damaging chemotherapies, and PARP inhibitors in preclinical models.[19]

ISM5939

ENPP-1

-

Robust anti-tumor efficacy in in vivo studies. [18]

OC-1

ENPP-1

Ki < 10 nM[20]

20-40% tumor growth inhibition (TGI) in syngeneic mouse tumor models.[20]

~75% TGI when combined with an anti-PD-1 antibody.[20]

Comparison with Other Cancer Therapeutics

Beyond direct ENPP-1 inhibitors, it is crucial to benchmark **ENPP-1-IN-1** against other immunotherapeutic strategies that modulate the cGAS-STING pathway.

Therapeutic Class	Mechanism of Action	Advantages	Disadvantages
ENPP-1 Inhibitors	Indirectly activate STING by preventing cGAMP hydrolysis, leading to localized and sustained STING activation.	Targeted to the tumor microenvironment, potentially better safety profile than systemic STING agonists.[14]	Efficacy may depend on the level of endogenous cGAMP production by tumor cells.
STING Agonists	Directly activate the STING pathway, leading to a robust but potentially transient immune response.[21][22]	Potent activation of the innate immune system.[21]	Systemic administration can lead to toxicity; often require intratumoral injection.[5]
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)	Block inhibitory signals on T cells, enhancing the adaptive immune response.	Proven clinical efficacy in a range of cancers.	Only effective in a subset of patients, often those with pre-existing T-cell infiltration ("hot" tumors).[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

ENPP-1 Enzymatic Activity Assay (cGAMP Hydrolysis)

This assay measures the ability of an inhibitor to block the hydrolysis of cGAMP by ENPP1.

- Reagents and Materials: Recombinant human ENPP1, 2',3'-cGAMP, [³²P]-labeled 2',3'-cGAMP, ENPP-1 inhibitor (e.g., **ENPP-1-IN-1**), assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 μM ZnCl₂, 500 μM CaCl₂, pH 7.4), thin-layer chromatography (TLC) plates.
- Procedure: a. Prepare a reaction mixture containing the assay buffer, a fixed concentration of ENPP1 (e.g., 3 nM), and varying concentrations of the inhibitor. b. Initiate the reaction by

adding a mixture of cGAMP and a trace amount of [³²P]cGAMP (e.g., 5 μM total cGAMP). c. Incubate the reaction at 37°C for a specified time. d. Stop the reaction by adding EDTA. e. Spot the reaction mixture onto a TLC plate and separate the substrate (cGAMP) from the product (AMP and GMP). f. Visualize the radiolabeled species using a phosphorimager and quantify the percentage of cGAMP hydrolysis.

- Data Analysis: Calculate the inhibitor's IC₅₀ or K_i value by fitting the dose-response data to a suitable model.

Cell-Based STING Activation Assay

This assay determines the ability of an ENPP-1 inhibitor to enhance STING signaling in the presence of cGAMP.

- Cell Line: A reporter cell line, such as THP-1-Dual™ cells, which express an IRF-inducible secreted embryonic alkaline phosphatase (SEAP) and an NF-κB-inducible luciferase.
- Procedure: a. Seed the reporter cells in a 96-well plate. b. Treat the cells with varying concentrations of the ENPP-1 inhibitor in the presence of a suboptimal concentration of cGAMP. c. Incubate for 24 hours. d. Measure SEAP activity in the supernatant using a colorimetric substrate (e.g., QUANTI-Blue™). e. Measure luciferase activity from the cell lysate using a luciferase assay reagent.
- Data Analysis: Plot the fold-change in reporter gene expression as a function of inhibitor concentration to determine the EC₅₀ value.

In Vivo Tumor Growth Inhibition Study

This experiment evaluates the anti-tumor efficacy of an ENPP-1 inhibitor in a mouse model of cancer.

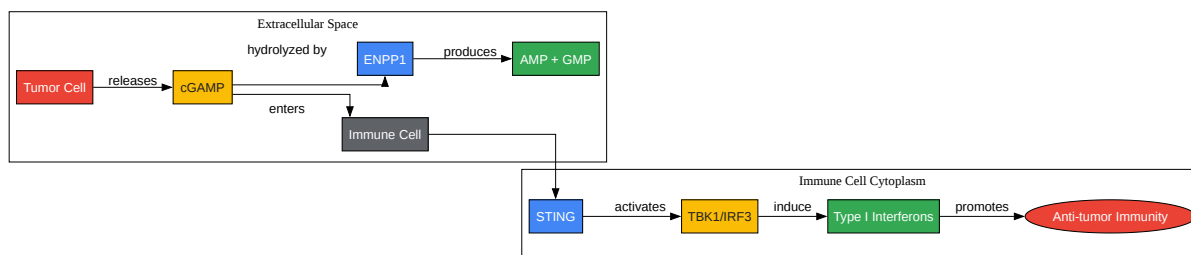
- Animal Model: Syngeneic mouse models (e.g., BALB/c mice bearing CT26 colon carcinoma cells or C57BL/6 mice bearing MC38 colon adenocarcinoma cells) are commonly used to ensure a competent immune system.
- Procedure: a. Inject tumor cells subcutaneously into the flank of the mice. b. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g.,

vehicle control, ENPP-1 inhibitor alone, anti-PD-1 antibody alone, combination of ENPP-1 inhibitor and anti-PD-1 antibody). c. Administer the treatments according to the desired schedule (e.g., oral gavage for the ENPP-1 inhibitor, intraperitoneal injection for the antibody). d. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

- Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.

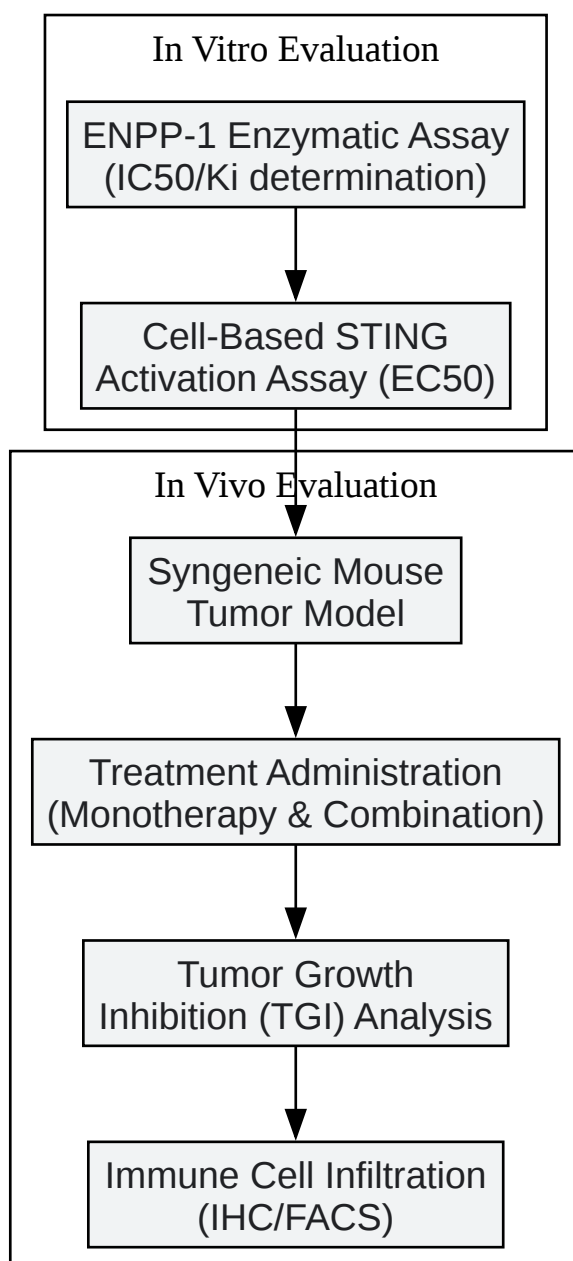
Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams are provided.



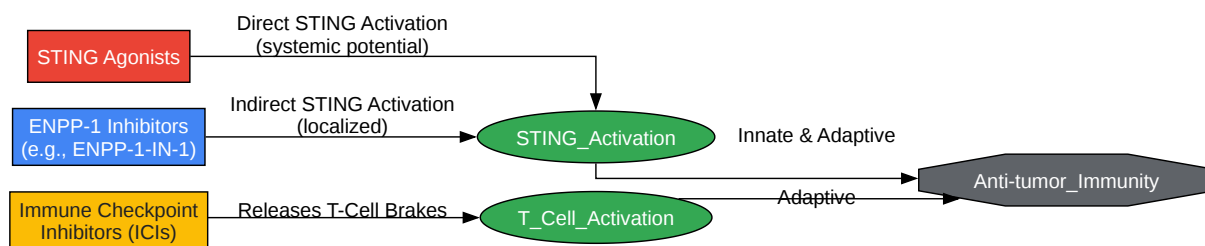
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Caption: The ENPP-1/cGAMP-STING signaling pathway in the tumor microenvironment.



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Caption: Experimental workflow for evaluating ENPP-1 inhibitors.



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Caption: Logical comparison of ENPP-1 inhibitors with other immunotherapies.

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